molecular formula C17H14N6O2S B2750580 N-(furan-2-ylmethyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide CAS No. 868968-97-2

N-(furan-2-ylmethyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide

Cat. No. B2750580
CAS RN: 868968-97-2
M. Wt: 366.4
InChI Key: FDEWQFQENFSTNH-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C17H14N6O2S and its molecular weight is 366.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Derivatives of 1,2,4-triazol, which include compounds structurally related to N-(furan-2-ylmethyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide, exhibit considerable synthetic and pharmacological potential. Studies have demonstrated the synthesis of new compounds through stages, highlighting the potential for a wide spectrum of biological activities. For example, acetamides obtained through alkylation and Paal-Knorr condensation exhibited significant anti-exudative properties in experimental models, outperforming reference drugs in some cases (Chalenko et al., 2019).

Antimicrobial Screening

Research into compounds with a triazole ring system has highlighted their wide range of pharmaceutical activities, including antimicrobial properties. Synthesis of N-aryl-acetamide derivatives through condensation reactions has led to compounds screened for in-vitro antibacterial, antifungal, and anti-tuberculosis activity, emphasizing the structural versatility and potential therapeutic applications of these compounds (MahyavanshiJyotindra et al., 2011).

Anticancer and PI3K Inhibitor Modifications

Modifications of compounds structurally similar to this compound have shown remarkable anticancer effects. The replacement of the acetamide group with alkylurea moieties in certain derivatives resulted in potent antiproliferative activities and reduced toxicity, suggesting their potential as effective anticancer agents with low side effects (Wang et al., 2015).

Insecticidal Applications

The synthesis of innovative heterocycles incorporating a thiadiazole moiety based on compounds structurally related has been explored for their potential insecticidal activity against pests like the cotton leafworm. This research suggests that such derivatives could contribute to the development of new, more effective insecticides (Fadda et al., 2017).

Synthesis and Characterization for Various Biological Applications

Compounds with the triazolopyridazine moiety have been synthesized and characterized for a range of biological applications, including antimicrobial and anticancer activities. The versatility in the synthesis and the broad spectrum of potential therapeutic applications underscore the scientific interest in these compounds (Horishny et al., 2021).

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O2S/c24-15(19-10-13-4-2-8-25-13)11-26-16-6-5-14-20-21-17(23(14)22-16)12-3-1-7-18-9-12/h1-9H,10-11H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDEWQFQENFSTNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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